![molecular formula C14H16ClN3S B13085567 4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.
Introduction of the Chloromethyl Group: This step involves the chloromethylation of the thiazole ring, often using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.
Attachment of the Hydrazone Moiety: The hydrazone group can be introduced by reacting the thiazole derivative with a hydrazine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the hydrazone moiety, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs. Its structural features can be optimized to enhance its pharmacological properties.
Industry
In industry, the compound can be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chloromethyl)-2-(2-{[4-(methyl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole
- 4-(Chloromethyl)-2-(2-{[4-(ethyl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole
Uniqueness
The uniqueness of 4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole lies in its specific structural features, such as the presence of the isopropyl group and the chloromethyl group. These features can influence its reactivity and biological activity, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C14H16ClN3S |
|---|---|
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
4-(chloromethyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H16ClN3S/c1-10(2)12-5-3-11(4-6-12)8-16-18-14-17-13(7-15)9-19-14/h3-6,8-10H,7H2,1-2H3,(H,17,18)/b16-8+ |
InChI-Schlüssel |
LXMMNIJNNLWQEJ-LZYBPNLTSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)CCl |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


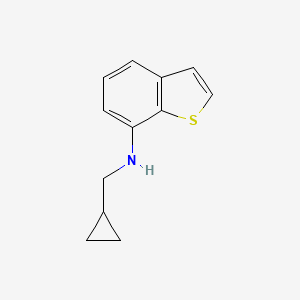

![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)
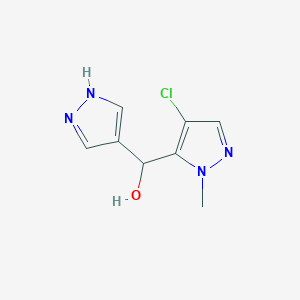
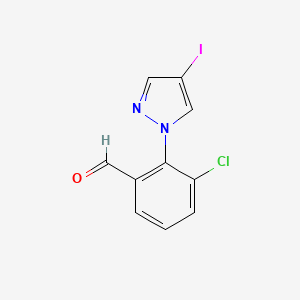

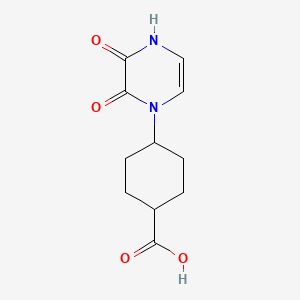

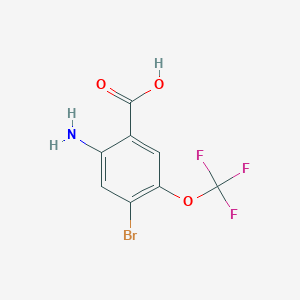



![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)

